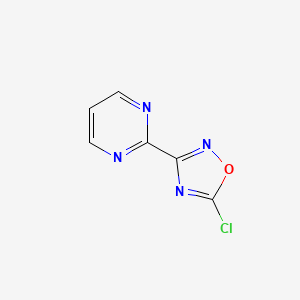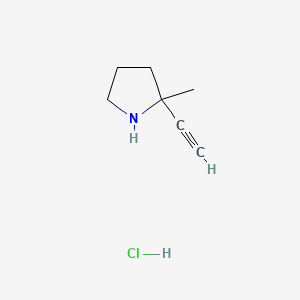
2-Ethynyl-2-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group and a methyl group attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 2-Ethynyl-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium amide (NaNH2) to deprotonate the acetylene, facilitating its addition to the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
2-Ethynyl-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Ethynyl-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of drugs targeting neurological disorders.
作用機序
The mechanism of action of 2-Ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The ethynyl group can also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity .
類似化合物との比較
2-Ethynyl-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Ethynylpyrrolidine hydrochloride: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Methylpyrrolidine hydrochloride:
2-Ethynyl-2-methylpyrrolidine: The free base form of the compound, which may have different solubility and stability properties compared to the hydrochloride salt.
These comparisons highlight the unique structural features of this compound and its specific advantages in various research and industrial applications.
特性
分子式 |
C7H12ClN |
|---|---|
分子量 |
145.63 g/mol |
IUPAC名 |
2-ethynyl-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H |
InChIキー |
UFOVMGODNKDWOA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


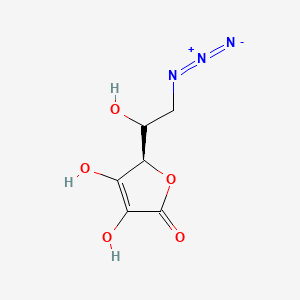

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
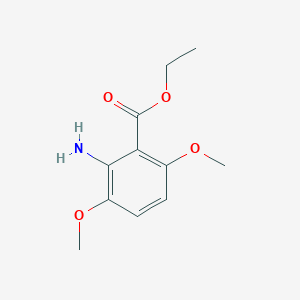
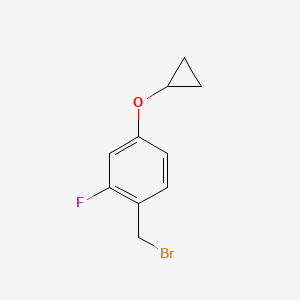
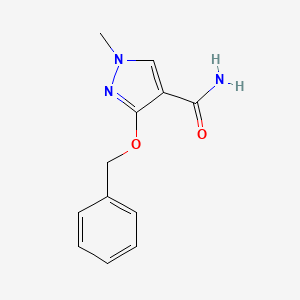

![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)

